3,7-Dimethylocta-2,6-dienyl acetate
Overview
Description
3,7-Dimethylocta-2,6-dienyl acetate is a chemical compound that has been studied in various contexts, particularly in organic synthesis and reactions involving pyrolysis and radical additions. The compound is related to structures that have been synthesized and analyzed using different techniques, including X-ray diffraction and spectrometric experiments, as well as theoretical methods like Density Functional Theory (DFT) .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, the formation of (E)- and (Z)-3,7-dimethylocta-1,6-dienyl acetate from the pyrolysis of endo-10β-pinan-7-yl acetate suggests a mechanism that involves either a 1,4-biradical intermediate or a concerted process . Additionally, novel synthesis methods have been developed for compounds with similar structures, utilizing green chemistry principles such as microwave (MW) irradiation and water as a solvent .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,7-dimethylocta-2,6-dienyl acetate has been confirmed using X-ray diffraction. The electronic properties of these compounds have been analyzed using DFT, revealing insights into their kinetic stability and reactivity. For example, the energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was computed, indicating lower kinetic stability and higher reactivity .
Chemical Reactions Analysis
The reactivity of 3,7-dimethylocta-1,6-diene, a compound similar to 3,7-dimethylocta-2,6-dienyl acetate, has been explored in radical addition reactions. These reactions were induced by manganese(III) acetate and showed different reactivity patterns depending on the organic radicals involved. The study provided insights into the regioselectivity of these additions and the possibility of reversible addition of radicals to alkenes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,7-dimethylocta-2,6-dienyl acetate are not detailed in the provided papers, the studies on related compounds offer a glimpse into the properties that could be expected. The molecular electrostatic potential maps and electron density analyses of similar molecules indicate the presence of electron-rich reactive sites, which could influence the physical properties such as solubility and boiling point, as well as chemical reactivity .
Scientific Research Applications
Chemical Reactions and Additions
3,7-Dimethylocta-2,6-dienyl acetate has been studied in various chemical reactions. For instance, its reactions with organic radicals generated by manganese(III) acetate oxidation have been examined, showcasing specific reaction patterns at different bonds (Mcquillin & Wood, 1976). Additionally, it undergoes regioselective radical additions, demonstrating different reactivity patterns based on the type of radicals involved (Mcquillin & Wood, 1976).
Biological Activities and Applications
3,7-Dimethylocta-2,6-dienyl acetate and its derivatives show potential in biological applications. For example, geranylbenzoquinonoids containing this compound have exhibited mild in vitro activity against the Plasmodium falciparum malaria parasite (Makangara et al., 2010). Additionally, linear geranylphenols synthesized from this compound have shown inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea (Espinoza et al., 2014).
Synthesis and Molecular Structure
The compound has been a subject of interest in synthesis and structural analysis. Various studies have focused on synthesizing linear geranylphenols and examining their structures (Taborga et al., 2013). These insights are crucial for understanding the compound's potential in various applications.
Safety And Hazards
properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048153 | |
Record name | 3,7-Dimethyl-2,6-octadienyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethylocta-2,6-dienyl acetate | |
CAS RN |
16409-44-2, 68311-13-7 | |
Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16409-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geraniol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyl-2,6-octadienyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloctyl acetate, tetradehydro derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-dimethylocta-2,6-dienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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